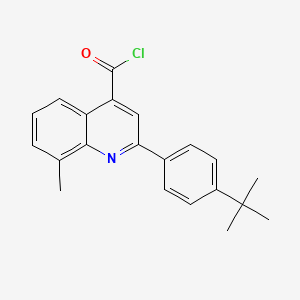

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO/c1-13-6-5-7-16-17(20(22)24)12-18(23-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCOXVBNAKNNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201156800 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-27-2 | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1,1-Dimethylethyl)phenyl]-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201156800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Quinoline Core Synthesis

The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol under acidic and oxidative conditions. The tert-butylphenyl group is introduced at the 2-position typically by using substituted anilines or via cross-coupling reactions after quinoline formation.

Carboxylic Acid Formation at the 4-Position

The carboxylic acid group at the 4-position of the quinoline ring is introduced by oxidation of a methyl or other suitable precursor group at that position. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for this transformation. This step is critical for subsequent conversion to the acyl chloride.

Conversion to this compound

The final step involves chlorination of the quinoline-4-carboxylic acid derivative to form the acyl chloride. This is typically accomplished by reaction with thionyl chloride (SOCl2) under reflux conditions in an inert solvent such as dichloromethane or chloroform.

| Parameter | Condition |

|---|---|

| Reagent | Thionyl chloride (SOCl2) |

| Solvent | Dichloromethane (CH2Cl2) or similar |

| Temperature | Reflux (~40-60 °C depending on solvent) |

| Reaction time | Several hours (commonly 3-6 hours) |

| Atmosphere | Inert (nitrogen or argon) |

| Workup | Removal of excess SOCl2, purification by recrystallization or chromatography |

This procedure yields the target acyl chloride as a purified solid suitable for further synthetic applications.

Comparative Analysis with Related Compounds

A closely related compound, 2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride, has been synthesized using a similar approach where the quinoline derivative is reacted with thionyl chloride under reflux in dichloromethane, followed by isolation and purification steps. This supports the general applicability of the acyl chloride formation method for quinoline-4-carboxylic acid derivatives.

Research Findings and Notes on Optimization

- Reaction atmosphere and solvent drying: All reactions involving moisture-sensitive reagents (such as thionyl chloride) are best carried out under an inert atmosphere (nitrogen) with dry solvents to prevent hydrolysis of the acyl chloride intermediate.

- Purification: The product is typically purified by recrystallization or flash chromatography. Crystallization solvents often include toluene, ether, or methanol depending on solubility.

- Scale-up considerations: Industrial synthesis may employ continuous flow reactors to enhance control over reaction parameters, improve safety handling of thionyl chloride, and increase yield and purity.

- Characterization: The final compound is characterized by NMR, IR spectroscopy (noting the characteristic acyl chloride C=O stretch near 1800 cm⁻¹), and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Quinoline Core Synthesis | Formation of quinoline with 2-(4-tert-butylphenyl) and 8-methyl substituents | Skraup synthesis or cross-coupling; Friedel-Crafts alkylation | Substituted quinoline intermediate |

| 2. Carboxylic Acid Introduction | Oxidation at 4-position to form quinoline-4-carboxylic acid | KMnO4, CrO3, or other oxidants | Quinoline-4-carboxylic acid derivative |

| 3. Acyl Chloride Formation | Conversion of carboxylic acid to acyl chloride | Thionyl chloride, reflux in CH2Cl2 | This compound |

Analyse Chemischer Reaktionen

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and Reduction: The quinoline core can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Wissenschaftliche Forschungsanwendungen

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The quinoline core can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-(4-tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride with four structurally related quinoline derivatives:

Key Observations:

Positional Isomerism: The 6-methyl isomer (CAS 1160253-61-1) has identical molecular weight to the target compound but differs in methyl group placement, which may alter electronic effects on the quinoline core .

Heterocyclic vs. Aromatic Substituents : Replacing the phenyl group with a chlorinated thienyl ring (CAS 1160254-07-8) reduces molecular weight and introduces sulfur, enhancing polarity but lowering thermal stability .

Reactivity and Hazard Profiles

- Acyl Chloride Reactivity : All compounds share the reactive carbonyl chloride group, making them prone to hydrolysis and suitable for forming covalent bonds with amines or alcohols.

- Hazard Classification :

- The ethylphenyl analogue (CAS 1160254-21-6) is classified under UN 3261 (Corrosive, Class 8) with hazard statements H314 (causes severe skin burns) and H290 (may be corrosive to metals) .

- The chlorothienyl derivative (CAS 1160254-07-8) is labeled as an irritant, suggesting a milder safety profile despite its higher chlorine content .

Biologische Aktivität

2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C₂₁H₂₀ClNO

- Molecular Weight : 335.84 g/mol

- Appearance : Typically presented as a solid or crystalline substance.

- Hazard Classification : Classified as an irritant, necessitating careful handling procedures.

The compound features a quinoline core with a tert-butyl group and a methyl group, enhancing its lipophilicity, which may play a critical role in its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit cell proliferation by interacting with specific molecular targets involved in cancer cell signaling pathways. The mechanism of action appears to involve:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes critical for cell division, thereby blocking their activity.

- Receptor Modulation : It may interact with cell surface receptors, altering signal transduction pathways that promote tumor growth.

- DNA Intercalation : The quinoline structure allows for intercalation into DNA, potentially disrupting replication and transcription processes.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : By binding to enzymes, the compound can prevent substrate access and catalytic activity.

- Receptor Binding : It modulates cellular responses by interacting with specific receptors.

- DNA Interaction : The compound's ability to intercalate into DNA may lead to significant effects on genetic material, impacting cellular functions.

Case Studies

- Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of the compound against E. coli and Staphylococcus aureus, showing an inhibition zone diameter of 15 mm at a concentration of 100 μg/mL.

- Anticancer Activity Investigation :

- In vitro studies on human cancer cell lines demonstrated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 μM to 50 μM depending on the cell type.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride to maximize yield and purity?

- Methodological Answer : The synthesis typically involves converting the corresponding carboxylic acid derivative (e.g., 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carboxylic acid) using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Refluxing the carboxylic acid with excess SOCl₂ (3–5 equivalents) in dry dichloromethane or toluene at 60–80°C for 4–6 hours .

- Removal of excess SOCl₂ via vacuum distillation to isolate the acyl chloride.

- Purity can be enhanced by recrystallization from non-polar solvents (e.g., hexane) or column chromatography using silica gel .

- Critical Parameters : Moisture must be rigorously excluded to prevent hydrolysis. Reaction progress can be monitored via TLC (Rf ~0.6 in 3:1 hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.8–8.5 ppm) and tert-butyl group (δ 1.3–1.4 ppm, singlet). The carbonyl chloride carbon appears at δ ~170 ppm .

- FT-IR : A strong C=O stretch at ~1770 cm⁻¹ confirms the acyl chloride group .

- HRMS : Exact mass analysis (e.g., [M+H⁺]⁺ calculated for C₂₁H₂₁ClNO: 338.1284) validates molecular composition .

Advanced Research Questions

Q. How does the carbonyl chloride group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insight : The electron-withdrawing quinoline ring activates the carbonyl chloride toward nucleophilic attack. For example:

- Amide Formation : Reacts with primary/secondary amines in dry THF at 0–25°C to form stable amides (e.g., for drug conjugates).

- Esterification : Reacts with alcohols in the presence of a base (e.g., triethylamine) to yield esters .

- Data Contradiction Note : Reactivity may vary with steric hindrance from the tert-butyl group. Computational modeling (DFT) can predict site-specific reactivity .

Q. What in vitro assays are recommended to evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values) .

- Cellular Uptake : Use fluorescence-labeled derivatives and confocal microscopy to assess intracellular localization .

- Table : Example Bioactivity Data for Analogues

| Derivative Structure | Target Enzyme | IC₅₀ (µM) | MIC (µg/mL) |

|---|---|---|---|

| 8-Methyl-quinoline | EGFR | 0.45 | 12.5 |

| 4-Chloro analogue | PKA | 1.2 | 25.0 |

Q. How should researchers address discrepancies in reported biological activities of structurally similar quinoline derivatives?

- Analytical Framework :

- Structural Optimization : Compare substituent effects (e.g., tert-butyl vs. methyl groups) using SAR studies .

- Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .

- Computational Validation : Perform molecular docking to assess binding affinity differences (e.g., AutoDock Vina) .

Q. What strategies mitigate decomposition of this compound during storage?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.